2-[(propan-2-yl)amino]-N-[2-(trifluoromethyl)phenyl]acetamide
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Overview
Description
2-[(Propan-2-yl)amino]-N-[2-(trifluoromethyl)phenyl]acetamide is an organic compound characterized by the presence of an acetamide group, an isopropylamine moiety, and a trifluoromethyl-substituted phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(propan-2-yl)amino]-N-[2-(trifluoromethyl)phenyl]acetamide typically involves the reaction of 2-(trifluoromethyl)aniline with isopropylamine and acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Step 1: 2-(Trifluoromethyl)aniline is reacted with acetic anhydride to form N-(2-(trifluoromethyl)phenyl)acetamide.
Step 2: The intermediate N-(2-(trifluoromethyl)phenyl)acetamide is then reacted with isopropylamine to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
2-[(Propan-2-yl)amino]-N-[2-(trifluoromethyl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed.
Major Products
Oxidation: Formation of N-oxide derivatives.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted acetamides.
Scientific Research Applications
2-[(Propan-2-yl)amino]-N-[2-(trifluoromethyl)phenyl]acetamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating various conditions.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 2-[(propan-2-yl)amino]-N-[2-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes, thereby modulating biochemical pathways. The trifluoromethyl group enhances its binding affinity to target proteins, contributing to its biological activity.
Comparison with Similar Compounds
Similar Compounds
2-(2-Aminothiazol-4-yl)-N-[4-(2-{[(2R)-2-hydroxy-2-phenylethyl]amino}ethyl)phenyl]acetamide: Known for its use in treating overactive bladder.
N-(2-(Trifluoromethyl)phenyl)acetamide: A precursor in the synthesis of the target compound.
Uniqueness
2-[(Propan-2-yl)amino]-N-[2-(trifluoromethyl)phenyl]acetamide is unique due to the presence of both an isopropylamine moiety and a trifluoromethyl-substituted phenyl ring, which confer distinct chemical and biological properties. The trifluoromethyl group, in particular, enhances its stability and binding affinity, making it a valuable compound in various applications.
Properties
Molecular Formula |
C12H15F3N2O |
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Molecular Weight |
260.26 g/mol |
IUPAC Name |
2-(propan-2-ylamino)-N-[2-(trifluoromethyl)phenyl]acetamide |
InChI |
InChI=1S/C12H15F3N2O/c1-8(2)16-7-11(18)17-10-6-4-3-5-9(10)12(13,14)15/h3-6,8,16H,7H2,1-2H3,(H,17,18) |
InChI Key |
TXCXTKOIVUBDPR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NCC(=O)NC1=CC=CC=C1C(F)(F)F |
Origin of Product |
United States |
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